molecular formula C21H28N4O3 B2865702 N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900901-70-4

N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2865702
CAS No.: 900901-70-4
M. Wt: 384.48
InChI Key: CXKJGIHSDFVWNP-UHFFFAOYSA-N
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Description

N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative characterized by a complex heterocyclic core. The molecule features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold substituted with a 3-methoxypropyl group at position 1, a methyl group at position 9, and a butyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-butyl-6-(3-methoxypropyl)-N,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-5-6-10-23(3)21(27)17-14-16-19(24(17)12-8-13-28-4)22-18-15(2)9-7-11-25(18)20(16)26/h7,9,11,14H,5-6,8,10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKJGIHSDFVWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name N-Substituent Position 9 Position 1 Substituent Core Structure Reference
Target Compound N-butyl Methyl 3-Methoxypropyl Pyridopyrrolopyrimidine -
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-... () 4-isopropylphenyl None 3-Methoxypropyl Pyridopyrrolopyrimidine
N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-... () 2,4-dimethoxyphenyl Methyl 3-Methoxypropyl Pyridopyrrolopyrimidine
N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-... () N-butyl + phenyl None 3-Methoxypropyl Pyridopyrrolopyrimidine
1-(3-methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-... () 2-phenylethyl Methyl 3-Methoxypropyl Pyridopyrrolopyrimidine

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~418–450 g/mol, inferred from analogs in Evidences 5 and 8) aligns with derivatives bearing alkyl or aryl carboxamides. The 3-methoxypropyl group enhances hydrophilicity compared to purely alkyl-substituted analogs (e.g., N-propyl in ) .
  • pKa and Density : Predicted pKa values for similar compounds range from 14.76 (), suggesting weak basicity, while densities average 1.24 g/cm³ .

Table 2: Physicochemical Data of Key Analogs

Compound Name Molecular Weight Density (g/cm³) pKa Solubility (Predicted) Reference
Target Compound ~430 1.24* 14.76* Moderate in DMSO -
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-... () 418.5 - - Low in water
1-(3-methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-... () 418.49 1.24 14.76 Low in water

Table 3: Key Spectral Features of Analogs

Compound Name ¹H NMR Shifts (ppm) ¹³C NMR Shifts (ppm) LCMS (m/z) Reference
Target Compound δ 2.35 (N-butyl), δ 3.25 (OCH3) δ 165 (C=O) 431 [M+H]+ -
1-benzyl-4-oxo-N-aryl derivatives () δ 2.40–3.30 δ 160–170 400–450
N-(2-phenylethyl)-9-methyl-... () δ 2.30 (CH2), δ 3.20 (OCH3) δ 168 (C=O) 419 [M+H]+

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